3-(4-Ethyl-3-methylanilino)-2-hydroxypropane-1-sulfonic acid
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Overview
Description
3-(4-Ethyl-3-methylanilino)-2-hydroxypropane-1-sulfonic acid is an organic compound with a complex structure It contains an aromatic ring substituted with ethyl and methyl groups, an aniline derivative, a hydroxypropane chain, and a sulfonic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Ethyl-3-methylanilino)-2-hydroxypropane-1-sulfonic acid typically involves multiple steps. One common method starts with the nitration of 4-ethyl-3-methylaniline to introduce a nitro group. This is followed by reduction to form the corresponding amine. The next step involves the reaction with epichlorohydrin under basic conditions to form the hydroxypropane chain. Finally, sulfonation is carried out using sulfur trioxide or chlorosulfonic acid to introduce the sulfonic acid group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity. Industrial methods also focus on minimizing by-products and ensuring environmental compliance.
Chemical Reactions Analysis
Types of Reactions
3-(4-Ethyl-3-methylanilino)-2-hydroxypropane-1-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aromatic ring can be hydrogenated under high pressure in the presence of a palladium catalyst.
Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions, forming sulfonate esters or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Alcohols or amines for ester or amide formation.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of fully hydrogenated aromatic rings.
Substitution: Formation of sulfonate esters or amides.
Scientific Research Applications
3-(4-Ethyl-3-methylanilino)-2-hydroxypropane-1-sulfonic acid has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the formulation of specialty chemicals and as a component in certain industrial processes.
Mechanism of Action
The mechanism of action of 3-(4-Ethyl-3-methylanilino)-2-hydroxypropane-1-sulfonic acid involves its interaction with molecular targets such as enzymes and receptors. The sulfonic acid group can form strong ionic interactions with positively charged sites on proteins, while the aromatic ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Ethyl-3-methylaniline: A precursor in the synthesis of the target compound.
2-Hydroxypropane-1-sulfonic acid: Shares the hydroxypropane sulfonic acid moiety.
Aniline derivatives: Compounds with similar aromatic amine structures.
Uniqueness
3-(4-Ethyl-3-methylanilino)-2-hydroxypropane-1-sulfonic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both an aromatic amine and a sulfonic acid group allows for versatile interactions in chemical and biological systems, making it a valuable compound for various applications.
Properties
CAS No. |
143110-81-0 |
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Molecular Formula |
C12H19NO4S |
Molecular Weight |
273.35 g/mol |
IUPAC Name |
3-(4-ethyl-3-methylanilino)-2-hydroxypropane-1-sulfonic acid |
InChI |
InChI=1S/C12H19NO4S/c1-3-10-4-5-11(6-9(10)2)13-7-12(14)8-18(15,16)17/h4-6,12-14H,3,7-8H2,1-2H3,(H,15,16,17) |
InChI Key |
DINPJIWOZIAKBH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C=C1)NCC(CS(=O)(=O)O)O)C |
Origin of Product |
United States |
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